molecular formula C13H24N2O2 B14865433 Tert-butyl octahydropyrrolo[2,3-D]azepine-6(1H)-carboxylate

Tert-butyl octahydropyrrolo[2,3-D]azepine-6(1H)-carboxylate

Cat. No.: B14865433
M. Wt: 240.34 g/mol
InChI Key: WDFHNALZXCESPO-UHFFFAOYSA-N
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Description

Tert-butyl octahydropyrrolo[2,3-D]azepine-6(1H)-carboxylate is a complex organic compound belonging to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon In this case, the compound features a seven-membered ring with nitrogen atoms, making it part of the azepine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl octahydropyrrolo[2,3-D]azepine-6(1H)-carboxylate typically involves multistep organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of o- and p-aminophenols or aminothiophenols with N-tert-butyl-1,5,3-dithiazepane or 1-oxa-3,6-dithiacycloheptane in the presence of a catalyst such as Sm(NO3)3·6H2O at 20°C for 3 hours can yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and reaction times are critical factors in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl octahydropyrrolo[2,3-D]azepine-6(1H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substituting agents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Tert-butyl octahydropyrrolo[2,3-D]azepine-6(1H)-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of tert-butyl octahydropyrrolo[2,3-D]azepine-6(1H)-carboxylate involves its interaction with specific molecular targets These targets may include enzymes, receptors, or other proteins The compound can modulate the activity of these targets through various pathways, leading to its observed effects

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other azepine derivatives such as:

    Benzodiazepines: Known for their use in treating anxiety and insomnia.

    Oxazepines: Investigated for their potential therapeutic properties.

    Thiazepines: Studied for their biological activity and potential medicinal applications.

Uniqueness

Tert-butyl octahydropyrrolo[2,3-D]azepine-6(1H)-carboxylate is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H24N2O2

Molecular Weight

240.34 g/mol

IUPAC Name

tert-butyl 2,3,3a,4,5,7,8,8a-octahydro-1H-pyrrolo[2,3-d]azepine-6-carboxylate

InChI

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-8-5-10-4-7-14-11(10)6-9-15/h10-11,14H,4-9H2,1-3H3

InChI Key

WDFHNALZXCESPO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2CCNC2CC1

Origin of Product

United States

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